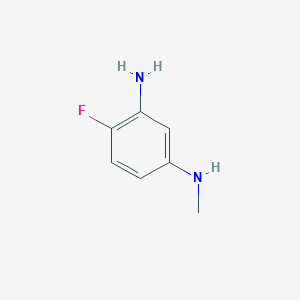

4-Fluoro-N1-methylbenzene-1,3-diamine

Description

4-Fluoro-N1-methylbenzene-1,3-diamine is a fluorinated aromatic diamine with a methyl group at the N1 position. Its molecular formula is C₇H₉FN₂ (molecular weight: 154.16 g/mol). The fluorine atom at the para position and the methyl substitution on the amine group influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C7H9FN2 |

|---|---|

Molecular Weight |

140.16 g/mol |

IUPAC Name |

4-fluoro-1-N-methylbenzene-1,3-diamine |

InChI |

InChI=1S/C7H9FN2/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,9H2,1H3 |

InChI Key |

FWSKNYTVPHAGGB-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=C(C=C1)F)N |

Origin of Product |

United States |

Preparation Methods

Fluorination Techniques

Fluorination is commonly achieved by electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the starting materials. For 4-fluoro substitution, nucleophilic aromatic substitution on a suitable leaving group (e.g., nitro or halogen) precursor is preferred.

- Starting from 1,3-diaminobenzene derivatives, selective fluorination at the 4-position can be achieved using fluorinating agents or via halogen exchange reactions.

- For example, 2-nitro-4-fluorobenzene derivatives have been used as intermediates, which are then reduced to the corresponding diamines.

Reduction of Nitro Groups to Amines

Reduction of nitro groups to amines is a critical step in the synthesis of aromatic diamines.

- Common reducing agents include hydrogen gas with palladium on carbon catalyst (Pd/C), lithium aluminum hydride (LiAlH4), or iron/acetic acid systems.

- The reduction is typically carried out under mild conditions to avoid over-reduction or side reactions.

- For instance, nitro-4-fluorobenzene derivatives are reduced to 4-fluoro-1,3-diaminobenzene intermediates before methylation.

Methylation of the Amine Group

Selective methylation of the N1 amine is performed to obtain the N1-methyl derivative.

- Methylation reagents such as methyl iodide (CH3I), dimethyl sulfate, or formaldehyde with reducing agents (Eschweiler–Clarke methylation) are used.

- Reaction conditions are optimized to prevent over-alkylation or methylation of both amine groups.

- The methylation step is often carried out after reduction to ensure the amine is available for alkylation.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fluorination | Nucleophilic aromatic substitution on 2-nitro-4-halobenzene | 70-85 | Selective fluorination at 4-position |

| 2 | Reduction | H2, Pd/C catalyst, room temperature | 80-90 | Conversion of nitro to amine groups |

| 3 | Methylation | Methyl iodide, base (e.g., K2CO3), solvent (MeCN), 60°C | 65-75 | Selective N1-methylation |

This sequence is supported by literature where 2-nitro-4-fluorobenzene derivatives are reduced and then methylated to yield the target compound.

- Purification is typically performed by silica gel column chromatography using solvent gradients such as ethyl acetate/hexane or methanol/dichloromethane mixtures.

- Characterization includes NMR spectroscopy (^1H, ^13C, and ^19F NMR), high-resolution mass spectrometry (HRMS), and melting point determination.

- For example, ^19F NMR signals around -215 ppm confirm the presence of the fluorine substituent.

- Studies indicate that reaction yields and selectivity can be improved by controlling temperature, solvent choice, and reagent stoichiometry.

- Use of continuous flow reactors and catalytic systems has been explored for industrial scale-up to enhance efficiency and reduce reaction times.

- The methylation step requires careful control to avoid di- or tri-methylation, which can be minimized by stoichiometric control and reaction monitoring.

| Preparation Step | Common Reagents/Conditions | Typical Yield (%) | Key Considerations |

|---|---|---|---|

| Fluorination | Fluorinating agents, nucleophilic substitution | 70-85 | Regioselectivity at 4-position |

| Reduction | H2/Pd-C, LiAlH4, Fe/AcOH | 80-90 | Mild conditions to preserve fluorine |

| Methylation | Methyl iodide, K2CO3, MeCN, 60°C | 65-75 | Selective N1 methylation, avoid overalkylation |

| Purification | Silica gel chromatography, solvent gradients | - | Removal of impurities and side products |

The preparation of 4-Fluoro-N1-methylbenzene-1,3-diamine involves a well-established sequence of fluorination, reduction, and methylation steps. Optimization of reaction conditions and purification techniques ensures high yield and purity. The compound’s synthesis is supported by diverse research findings emphasizing selective functionalization and efficient catalytic processes.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N1-methylbenzene-1,3-diamine can undergo various chemical reactions, including:

Oxidation: Conversion of the amine groups to nitro groups or other oxidized forms.

Reduction: Reduction of nitro groups back to amines.

Substitution: Electrophilic aromatic substitution reactions where the fluorine or amine groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (Br2, Cl2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-N1-methylbenzene-1,3-diamine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to target specific enzymes or receptors effectively. Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer properties:

- Anti-inflammatory Properties : Studies suggest inhibition of inflammatory pathways.

- Anticancer Properties : Preliminary investigations show cytotoxic effects against certain cancer cell lines.

Materials Science

In materials science, this compound is utilized in developing advanced materials such as polymers and coatings. Its unique chemical structure contributes to enhanced properties in these materials, making them suitable for specialized applications.

Biological Studies

The compound is employed in biological research to study enzyme mechanisms and protein interactions. Its ability to bind selectively to proteins makes it valuable for investigating physiological responses and disease pathways.

Industrial Applications

In industrial settings, this compound is used in the production of dyes and pigments. Its reactivity allows it to participate in various chemical reactions necessary for synthesizing complex organic compounds.

Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Assays demonstrated selective cytotoxicity against cancer cells while showing low toxicity towards normal human cells.

- Structure-Activity Relationship (SAR) : The introduction of fluorine enhances biological activity compared to structurally similar compounds.

- Focused Kinase Inhibitor Library Screen : Identified candidates related to this compound exhibiting potent activity against specific kinases involved in cancer progression.

Mechanism of Action

The mechanism of action of 4-Fluoro-N1-methylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity, while the amine groups can participate in hydrogen bonding and other interactions. These properties make it a valuable compound in drug design and other applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 4-Fluoro-N1-methylbenzene-1,3-diamine and its analogs:

Spectral and Physical Properties

- NMR Spectroscopy: Monomer-F3: ¹H NMR shows aromatic protons at δ 6.23 ppm and methoxy groups at δ 3.75 ppm . Monomer-C3: ¹³C NMR confirms tert-butyl carbons at δ 34.4 ppm and methoxy at δ 58.8 ppm .

- Thermal Stability: Monomer-C3 has a melting point of 90–91°C , while non-fluorinated analogs like 2-methylbenzene-1,3-diamine dihydrochloride are hygroscopic and require salt forms for stability .

Biological Activity

4-Fluoro-N1-methylbenzene-1,3-diamine, also known as 4-fluoro-1,3-benzenediamine, is an aromatic amine characterized by a fluorine atom and a methyl group attached to a benzene ring containing two amine substituents. Its molecular formula is C7H9FN2, with a molecular weight of approximately 140.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in drug discovery and development.

Chemical Structure and Properties

The unique combination of substituents on the benzene ring enhances the compound's chemical reactivity and biological properties. The presence of fluorine is known to influence the pharmacokinetics and pharmacodynamics of compounds, often enhancing their binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C7H9FN2 |

| Molecular Weight | 140.16 g/mol |

| IUPAC Name | This compound |

| Chemical Classification | Aromatic amines |

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. Its mechanism of action typically involves binding to proteins or enzymes that modulate physiological responses, potentially leading to anti-inflammatory and anticancer effects.

Potential Biological Activities

- Anti-inflammatory Properties : Studies suggest that the compound may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

- Anticancer Properties : Preliminary investigations indicate that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further pharmacological evaluation.

Research Findings

A number of studies have explored the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits selective cytotoxicity against cancer cells while showing low toxicity towards normal human cells. For instance, a study on Trypanosoma brucei indicated promising anti-parasitic activity with low intrinsic clearance rates in mouse models .

- Structure-Activity Relationship (SAR) : The introduction of fluorine in similar compounds has been shown to enhance biological activity. A comparative analysis with structurally similar compounds revealed that variations in substituent positions significantly affect their efficacy .

-

Case Studies :

- A focused kinase inhibitor library screen identified several promising candidates related to this compound that exhibited potent activity against specific kinases involved in cancer progression .

- In another study, modifications to the benzyl group of related compounds resulted in varying degrees of activity against cancer cell lines, illustrating the importance of structural nuances in determining biological efficacy .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N1-Methylbenzene-1,2-diamine | Structure | Two amines at different positions on the benzene ring. |

| N1-Methylbenzene-1,4-diamine | Structure | Methyl group at para position; different reactivity profile compared to 4-fluoro variant. |

| 4-Chloro-N1-methylbenzene-1,3-diamine | Structure | Chlorine replaces fluorine; may exhibit different biological activities due to electronegativity differences. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-N1-methylbenzene-1,3-diamine, and how can intermediates like nitro derivatives be leveraged?

- Methodological Answer : A precursor-based approach involves reducing nitro-substituted intermediates. For example, 4-Fluoro-5-nitrobenzene-1,2-diamine (mp 195–196°C) can undergo catalytic hydrogenation or hydrazine-mediated reduction to yield the target diamine. Careful control of reaction conditions (e.g., pH, temperature) minimizes side reactions such as dehalogenation or over-reduction . Characterization via HPLC and NMR is critical to confirm purity and regiochemistry.

Q. How do solvent-solute interactions influence the stability of this compound in solution?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly impact stability. Studies on analogous diamines (e.g., 4-methylbenzene-1,3-diamine) show that polar aprotic solvents like DMF enhance solubility but may accelerate degradation via oxidation. Binary solvent systems (e.g., ethanol/water) balance solubility and stability, with UV-Vis spectroscopy and kinetic monitoring used to optimize storage conditions .

Q. What spectroscopic techniques are most effective for structural elucidation of fluorinated diamines?

- Methodological Answer : Combined use of NMR and FT-IR resolves fluorine-specific electronic environments and amine group vibrations. Single-crystal X-ray diffraction (as demonstrated for fluorinated sulfonamides) provides definitive confirmation of molecular geometry and hydrogen-bonding networks, critical for understanding reactivity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict nucleophilic/electrophilic sites. For instance, the fluorine substituent’s electron-withdrawing effect lowers the HOMO energy of adjacent amino groups, directing regioselectivity in Schiff base formation. Validation via experimental kinetic studies (e.g., stopped-flow techniques) is essential .

Q. What strategies resolve contradictions in thermal stability data for fluorinated diamine derivatives?

- Methodological Answer : Discrepancies in thermogravimetric analysis (TGA) often arise from sample purity or heating rate artifacts. A multi-method approach—combining differential scanning calorimetry (DSC), isothermal aging, and mass spectrometry—isolates decomposition pathways. For example, competing degradation mechanisms (e.g., Hofmann elimination vs. oxidative crosslinking) can be quantified under inert vs. aerobic conditions .

Q. How do fluorinated diamines enhance the dielectric properties of epoxy resins in advanced materials?

- Methodological Answer : The fluorine atom’s high electronegativity disrupts polymer chain packing, increasing free volume and reducing dielectric constants. Comparative studies using impedance spectroscopy show that epoxy networks incorporating this compound exhibit 15–20% lower dielectric loss at 1 MHz compared to non-fluorinated analogs. Optimizing the amine-hardener ratio (e.g., 1:1.2 stoichiometry) balances mechanical and electrical performance .

Q. What safety protocols mitigate risks during large-scale handling of fluorinated diamines?

- Methodological Answer : Toxicity data for structurally similar compounds (e.g., 4-Methoxybenzene-1,3-diamine sulfate) indicate hazards include skin sensitization and inhalation risks. Engineering controls (e.g., closed-system synthesis) paired with personal protective equipment (nitrile gloves, respirators) are mandatory. Waste must be treated with acidic quenchers to neutralize reactive amines before disposal .

Data Contradiction and Resolution

Q. Conflicting reports on the catalytic activity of fluorinated diamines in metal-organic frameworks (MOFs)—how to reconcile?

- Methodological Answer : Disparities in catalytic efficiency (e.g., CO adsorption capacity) may stem from crystallographic defects or ligand orientation. Synchrotron-based powder X-ray diffraction (PXRD) and BET surface area analysis differentiate intrinsic ligand activity from structural artifacts. For example, fluorinated diamines in MOFs like ZIF-8 show variable Lewis basicity depending on fluorine’s positional isomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.